molecular formula C9H16ClN3O2 B1433212 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1779128-57-2

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B1433212
CAS No.: 1779128-57-2
M. Wt: 233.69 g/mol
InChI Key: NBPQLKUYPUUUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique spirocyclic hydantoin structure, which serves as a valuable building block for the synthesis of diverse heterocyclic compounds . The core 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold is recognized as a privileged structure in drug discovery, facilitating the exploration of novel chemical space . Researchers primarily utilize this compound and its derivatives as key intermediates in the development of biologically active molecules. Its applications include serving as a precursor in the synthesis of compounds investigated as delta opioid receptor (DOR) agonists, which represent a novel chemotype with potential for neurological disorder research . Furthermore, derivatives of this spirocyclic hydantoin have been studied for their antimicrobial properties, highlighting the scaffold's versatility in developing new therapeutic agents . The structural motif is also explored in the design of kinetic stabilizers for proteins, a mechanism relevant to treating amyloidosis . The compound is supplied with the understanding that it is strictly for research purposes. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, as it may be hazardous if ingested, inhaled, or upon skin contact . For safe handling and storage, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9;/h6,10H,3-5H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPQLKUYPUUUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2(CCNC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds with triazaspiro structures may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some studies suggest that triazaspiro compounds can inhibit the growth of bacteria and fungi. Their unique structure may enhance their ability to penetrate microbial membranes and disrupt cellular functions.
  • Anticancer Potential : Preliminary investigations have shown that certain derivatives of triazaspiro compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacology

The spirocyclic nature of 3-(propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Some derivatives have been studied for their effects on cognitive function and memory enhancement in animal models. The specific interactions with neurotransmitter systems warrant further exploration.

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis:

  • Smart Materials : Research indicates potential applications in developing smart materials that respond to environmental stimuli due to the compound's ability to form cross-links with other polymer chains.

Coatings and Adhesives

Due to its chemical stability and potential for functionalization, this compound can be explored for use in:

  • Protective Coatings : Its properties may enhance the durability and resistance of coatings against environmental degradation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity References
Target Compound (1334146-82-5) C10H13N3O2·HCl 3-isopropyl 245.70 Antimicrobial activity; moderate solubility
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (119427-80-4) C13H12N2O2 7-phenyl 228.25 Unknown bioactivity; enhanced aromatic stacking
3-(2-Hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (710-88-3) C9H12N2O3 3-(2-hydroxyethyl) 196.20 Hydrophilic; potential for prodrug derivatization
8-Phenyl-3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (N/A) C28H32ClN5O2 8-phenyl, 3-chlorophenylpiperazine 524.04 CNS activity (hypothesized dopamine receptor interaction)
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione (N/A) C11H16O4 9,9-dimethoxy 212.24 Anti-inflammatory (IL-1β and TNF-α inhibition)

Key Observations:

Substituent Effects on Bioactivity

  • The isopropyl group in the target compound improves membrane permeability compared to the hydroxyethyl derivative , but reduces water solubility.
  • Aromatic substituents (e.g., phenyl in CAS 119427-80-4) may enhance binding to hydrophobic enzyme pockets, though bioactivity data is lacking .
  • Chlorophenylpiperazine moieties (e.g., in ) suggest CNS-targeted applications, contrasting with the antimicrobial focus of the target compound .

Physicochemical Properties

  • The dimethoxy derivative () exhibits superior anti-inflammatory activity, likely due to hydrogen bonding with IL-1β and TNF-α .
  • Hydrochloride salts (e.g., target compound) generally improve crystallinity and stability compared to free bases .

Synthetic Accessibility

  • Spirocyclic hydantoins with simple alkyl groups (e.g., target compound) are synthesized in higher yields (70–80%) than complex analogs like chlorophenylpiperazine derivatives (60–70%) .

Preparation Methods

Alkylation and Cyclization Approach

One efficient method reported involves the alkylation of hydantoin derivatives followed by intramolecular cyclization to yield the spirocyclic diketopiperazine structure. This process uses hydantoin and pyrrolidine ring precursors as starting materials, enabling the introduction of the propan-2-yl group via alkylation reactions.

  • The alkylation is typically performed under controlled conditions to prevent over-alkylation or side reactions.
  • The cyclization step forms the spiro-fused ring system, resulting in the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing the compound's stability and solubility for research applications.

Catalytic Asymmetric Synthesis via Tsuji–Trost Reaction

A more advanced and stereoselective method involves the intramolecular Tsuji–Trost reaction of Ugi adducts catalyzed by palladium complexes. This approach allows for the asymmetric synthesis of spiro-diketopiperazines with high yield and enantioselectivity.

  • The reaction employs Pd$$2$$(dba)$$3$$ as the palladium source and chiral ligands such as L4 to induce stereoselectivity.
  • Solvents like dioxane and tetrahydrofuran (THF) are used, with reaction conditions optimized for temperature, concentration, and ligand choice.
  • This method achieves yields up to 86% and allows for fine control over stereochemistry, which is critical for biological activity studies.
  • The reaction proceeds under mild conditions (room temperature to 50 °C) and requires purification by silica gel chromatography.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity Notes
Alkylation of Hydantoin Precursors Hydantoin, pyrrolidine derivatives, alkylating agent, HCl treatment High (>80%) High (no further purification needed) Simple, scalable, produces hydrochloride salt
Catalytic Asymmetric Tsuji–Trost Pd$$2$$(dba)$$3$$, chiral ligand L4, dioxane, RT-50 °C Up to 86% High (enantioselective) Allows stereoselective synthesis, complex setup
Direct Cyclization of Ugi Adducts Ugi adducts, Pd catalyst, dppe ligand, dioxane, 50 °C Moderate to high High Racemic or enantioselective depending on ligand

Research Findings and Notes on Preparation

  • The alkylation and cyclization methods provide a straightforward route to the target compound, yielding high-purity products without the need for extensive purification steps, which is advantageous for bulk synthesis.
  • The catalytic asymmetric synthesis method offers the advantage of producing enantiomerically enriched compounds, which is crucial for pharmacological studies, though it requires more sophisticated catalysts and ligands.
  • Solvent choice and reaction concentration significantly influence yield and stereoselectivity in the Tsuji–Trost reaction; dioxane and dilute conditions favor better outcomes.
  • The hydrochloride salt form is preferred for its enhanced stability and solubility, facilitating handling and further biological testing.
  • Antimicrobial activity studies on derivatives prepared by these methods indicate promising bioactivity, underscoring the importance of efficient synthetic routes to enable further medicinal chemistry exploration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can experimental design optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and salt formation. To optimize yield, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors . Chromatographic purification (e.g., using high-resolution HPLC columns like Chromolith or Purospher®STAR) ensures purity .

Q. How should researchers characterize the structural integrity of this spirocyclic compound?

  • Methodological Answer : Use a combination of NMR (1H/13C) , X-ray crystallography , and mass spectrometry . X-ray diffraction provides definitive confirmation of the spirocyclic core and hydrochloride salt formation, as demonstrated in similar bicyclic compounds . Pair this with Hirshfeld surface analysis to study intermolecular interactions .

Q. What analytical techniques are suitable for assessing purity and stability in aqueous solutions?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) for purity assessment. For stability studies, use accelerated degradation tests under varying pH and temperature conditions, monitored via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediate steps and transition states. Tools like COMSOL Multiphysics integrated with AI enable real-time simulation adjustments, narrowing optimal conditions before lab validation .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Conduct dose-response assays to differentiate selective inhibition from off-target effects. Use molecular docking to map binding interactions with target enzymes (e.g., Pfmrk inhibitors) and validate with mutagenesis studies. Cross-reference data with structurally analogous compounds to identify SAR trends .

Q. How can researchers optimize membrane permeability for in vivo studies?

  • Methodological Answer : Perform logP measurements (octanol-water partitioning) and artificial membrane assays (e.g., PAMPA). Modify the hydrochloride salt’s counterion or introduce prodrug strategies to enhance bioavailability. Computational models (e.g., COMSOL) predict diffusion rates across lipid bilayers .

Q. What advanced techniques validate spirocyclic conformation under physiological conditions?

  • Methodological Answer : Use dynamic NMR to study ring-flipping kinetics or solid-state NMR for rigid conformations. Pair with molecular dynamics simulations to assess stability in solvated environments. For crystalline samples, temperature-dependent XRD reveals phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.